![molecular formula C24H23N5O3S2 B2666387 N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 310449-38-8](/img/structure/B2666387.png)
N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various experimental and theoretical methods. For instance, the conformational flexibility of the bridge connecting two phenyl rings was studied and minimum-energy conformations were theoretically found . The packing architecture and hydrogen bond networks were described by graph set notation . Hirshfeld surface analysis revealed regions of stronger contacts and allowed us to indicate the relative contributions of different noncovalent contacts in the crystal packing .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For example, 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide reacted with triethyl orthoformate at a molar ratio of 1:1 to give a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the electron-rich and electron-poor regions can be distinguished using MEPS calculations . The use of the QTAIM method enabled us to explain the influence of functional groups and molecular arrangement on the strength of noncovalent interactions in the crystals and overall packing efficiency .properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-16-7-5-8-17(13-16)26-22(30)15-34-24-28-27-21(14-25-23(31)20-11-6-12-33-20)29(24)18-9-3-4-10-19(18)32-2/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWADDOIMFFLXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

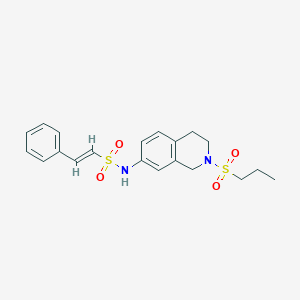
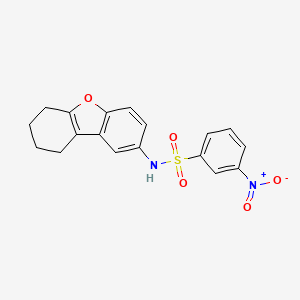
![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)
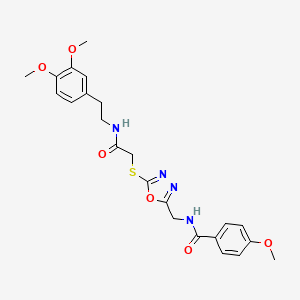
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2666310.png)
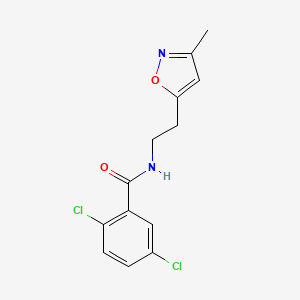
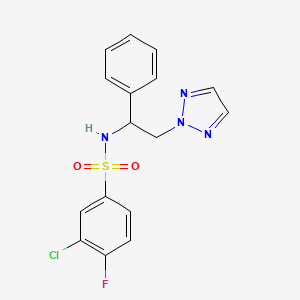

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)

![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)

